Antiviral IC50 Profiling Against Two HIV-1 Subtype B Pseudoviruses – SC18 vs SC16 and SC39
In a single-round infection assay, 1-benzoylazetidin-3-yl methanesulfonate (SC18) showed a median IC50 of 0.246 µM against HIV-1 Env-pseudotyped viruses, positioning it between the more potent SC16 (median IC50 = 0.033 µM) and the weaker SC39 (median IC50 = 2.73 µM) [1]. Against the JR-CSF envelope, SC18 achieved IC50 = 0.132 ± 0.004 µM compared to SC16 at 0.029 ± 0.008 µM and SC39 at 0.143 ± 0.052 µM; against the B41 envelope, SC18 recorded IC50 = 0.360 ± 0.012 µM vs SC16 at 0.037 ± 0.005 µM and SC39 at 5.32 ± 0.26 µM [1]. This demonstrates that SC18 occupies a well-defined intermediate potency window, enabling dose-response studies where neither ultra-high potency (SC16) nor weak activity (SC39) is desirable [1].
| Evidence Dimension | Antiviral potency (IC50) against HIV-1 pseudoviruses |
|---|---|
| Target Compound Data | SC18: JR-CSF IC50 = 0.132 ± 0.004 µM; B41 IC50 = 0.360 ± 0.012 µM; Median IC50 = 0.246 µM |
| Comparator Or Baseline | SC16: JR-CSF IC50 = 0.029 ± 0.008 µM, B41 IC50 = 0.037 ± 0.005 µM, Median 0.033 µM. SC39: JR-CSF IC50 = 0.143 ± 0.052 µM, B41 IC50 = 5.32 ± 0.26 µM, Median 2.73 µM |
| Quantified Difference | SC18 is 7.5-fold less potent than SC16 and 11.1-fold more potent than SC39 on median IC50 |
| Conditions | Single-round infection assay; U87.CD4.CCR5 target cells; HIV-1 pseudotyped with JR-CSF or B41 Env; luciferase readout |
Why This Matters
SC18's intermediate potency fills a critical gap in structure-activity relationship (SAR) studies, avoiding the saturation effects of sub-nanomolar inhibitors while still providing measurable antiviral activity suitable for mechanistic and resistance profiling.
- [1] Meuser ME, Murphy MB, Rashad AA, Cocklin S. Kinetic Characterization of Novel HIV-1 Entry Inhibitors: Discovery of a Relationship between Off-Rate and Potency. Molecules. 2018;23(8):1940. doi:10.3390/molecules23081940 View Source
